molecular formula C11H12ClFN2O B14910650 2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide

2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide

Cat. No.: B14910650
M. Wt: 242.68 g/mol
InChI Key: KCXSZFAFLQKSML-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylacetamide moiety linked to a 3-chloro-4-fluoroaniline group, making it a subject of study for its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopropylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide has been studied for various applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of epidermal growth factor receptor (EGFR), thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Chloro-4-fluorophenyl)amino)-N-cyclopropylacetamide is unique due to its specific combination of a cyclopropylacetamide group with a 3-chloro-4-fluoroaniline moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.68 g/mol

IUPAC Name

2-(3-chloro-4-fluoroanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C11H12ClFN2O/c12-9-5-8(3-4-10(9)13)14-6-11(16)15-7-1-2-7/h3-5,7,14H,1-2,6H2,(H,15,16)

InChI Key

KCXSZFAFLQKSML-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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